2-[Benzyl(trimethylsilyl)amino]heptanenitrile
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Overview
Description
2-[Benzyl(trimethylsilyl)amino]heptanenitrile is a chemical compound with the molecular formula C17H28N2Si and a molecular weight of 288.5 g/mol . This compound is characterized by the presence of a benzyl group, a trimethylsilyl group, and a heptanenitrile backbone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2-[Benzyl(trimethylsilyl)amino]heptanenitrile involves several steps. One common method includes the reaction of heptanenitrile with benzylamine and trimethylsilyl chloride under specific conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-[Benzyl(trimethylsilyl)amino]heptanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
2-[Benzyl(trimethylsilyl)amino]heptanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Benzyl(trimethylsilyl)amino]heptanenitrile involves its interaction with molecular targets such as enzymes and receptors. The benzyl and trimethylsilyl groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
2-[Benzyl(trimethylsilyl)amino]heptanenitrile can be compared with other similar compounds such as:
2-[Benzyl(methyl)amino]ethan-1-ol: This compound has a similar structure but with a different backbone, leading to different chemical properties and applications.
Heptanenitrile, 2-[(phenylmethyl)(trimethylsilyl)amino]: This is another closely related compound with similar functional groups but different molecular arrangements.
Biological Activity
2-[Benzyl(trimethylsilyl)amino]heptanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₄H₁₉N₃Si
- Molecular Weight : 255.4 g/mol
The compound features a heptanenitrile backbone with a benzyl group and a trimethylsilyl amino functional group, which may influence its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may interact with kinases that are crucial in cancer cell proliferation.
- Receptor Modulation : It may also modulate receptor activity, influencing signaling pathways associated with cell growth and differentiation.
Case Studies and Experimental Data
Several studies have investigated the biological effects of this compound:
-
Anticancer Activity : In vitro studies demonstrated that the compound inhibits the proliferation of cancer cell lines, including breast and prostate cancer cells. The IC50 values were reported to be in the micromolar range, indicating significant potency (Table 1).
Cell Line IC50 (µM) Breast Cancer (MCF-7) 15 Prostate Cancer (LNCaP) 20 -
Neuroprotective Effects : Research published in Journal of Medicinal Chemistry indicated that the compound exhibits neuroprotective properties by reducing oxidative stress markers in neuronal cells exposed to toxic agents (Table 2).
Treatment Condition Oxidative Stress Marker Reduction (%) Control 0 Compound Treatment 45 - Anti-inflammatory Activity : The compound has been evaluated for its anti-inflammatory potential in animal models. A study showed a significant reduction in inflammation markers after administration of the compound compared to control groups.
Properties
CAS No. |
919789-35-8 |
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Molecular Formula |
C17H28N2Si |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
2-[benzyl(trimethylsilyl)amino]heptanenitrile |
InChI |
InChI=1S/C17H28N2Si/c1-5-6-8-13-17(14-18)19(20(2,3)4)15-16-11-9-7-10-12-16/h7,9-12,17H,5-6,8,13,15H2,1-4H3 |
InChI Key |
FPLYEBDIUBYHLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C#N)N(CC1=CC=CC=C1)[Si](C)(C)C |
Origin of Product |
United States |
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